molecular formula C26H28O6 B12377135 Cannflavin C

Cannflavin C

Cat. No.: B12377135
M. Wt: 436.5 g/mol
InChI Key: PPYVSZXPYMTRKN-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cannflavin C involves several steps. Initially, 4’-hydroxy-3’-methoxyacetophenone is condensed with diethyl carbonate under basic conditions to produce ethyl 4’-hydroxy-3’-methoxybenzoylacetate. This intermediate is then reacted with geraniol to obtain (E)-2-(3,7-dimethyloct-2,6-dien-1-yl)benzene-1,3,5-triphenol. Finally, ethyl 4’-hydroxy-3’-methoxybenzoylacetate and (E)-2-(3,7-dimethyloct-2,6-dien-1-yl)benzene-1,3,5-triphenol are condensed at high temperature to produce this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using cheap and readily available raw materials, minimizing reaction steps, and ensuring a short production period with easy operation .

Chemical Reactions Analysis

Types of Reactions

Cannflavin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

Cannflavin C is similar to other prenylated flavonoids such as cannflavin A and cannflavin B. These compounds share a common biosynthetic pathway and exhibit similar anti-inflammatory properties .

Uniqueness

What sets this compound apart is its unique chemical structure, which contributes to its distinct biological activities. Unlike cannflavin A and B, this compound has shown potential in targeting additional molecular pathways, making it a promising candidate for further research and therapeutic development .

Properties

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-21(29)25-22(30)14-23(32-26(18)25)17-9-11-19(27)24(12-17)31-4/h6,8-9,11-14,27-29H,5,7,10H2,1-4H3/b16-8+

InChI Key

PPYVSZXPYMTRKN-LZYBPNLTSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C)C

Origin of Product

United States

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